N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding acids or amines.
Scientific Research Applications
N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and targets.
Pharmaceutical Development: Due to its diverse biological activities, it is a candidate for drug development and therapeutic applications.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. Its anticancer activity could be due to the induction of apoptosis in cancer cells or inhibition of specific cancer-related enzymes .
Comparison with Similar Compounds
N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide can be compared with other benzoxazole derivatives, such as:
N-benzooxazol-2-yl-2-(4-chlorophenyl)acetamide: Similar in structure but with a chlorine atom instead of fluorine, which may result in different biological activities.
N-benzooxazol-2-yl-2-(4-bromophenyl)acetamide: Contains a bromine atom, potentially altering its reactivity and biological effects.
N-benzooxazol-2-yl-2-(4-methylphenyl)acetamide: The presence of a methyl group can influence its pharmacokinetic properties and efficacy.
Properties
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLEVCKAOXLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.